molecular formula C18H19NO5 B044525 Z-D-Tyrosine methyl ester CAS No. 124456-04-8

Z-D-Tyrosine methyl ester

Cat. No.: B044525
CAS No.: 124456-04-8
M. Wt: 329.3 g/mol
InChI Key: SLLMDHBKALJDBW-MRXNPFEDSA-N
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Description

Z-D-Tyrosine methyl ester: is a derivative of the amino acid tyrosine. It is often used in peptide synthesis due to its ability to form stable bonds and its compatibility with various chemical reactions. The compound has the molecular formula C18H19NO5 and a molecular weight of 329.35 g/mol . It is characterized by its optical purity and is commonly used in research and industrial applications.

Mechanism of Action

Target of Action

It is known that the compound is used in peptide synthesis , suggesting that it may interact with various enzymes and proteins involved in this process.

Biochemical Pathways

Z-D-Tyrosine methyl ester likely participates in the tyrosine metabolism pathway . Tyrosine is a precursor for a variety of structurally diverse natural compounds in plants, such as tocopherols, plastoquinone, ubiquinone, betalains, salidroside, benzylisoquinoline alkaloids, and more

Pharmacokinetics

It is known to be very stable, with a reported storage stability of 28 years at room temperature . This stability suggests that it may have good bioavailability, but further studies are needed to confirm this.

Result of Action

Given its use in peptide synthesis , it may play a role in the formation of specific peptide bonds, potentially influencing protein structure and function. More research is needed to understand the specific effects of this compound.

Action Environment

It is known to be very stable, even when stored at room temperature for extended periods . This suggests that it may be resistant to degradation under a variety of environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Z-D-Tyrosine methyl ester can be synthesized through esterification reactions. One common method involves the reaction of tyrosine with methanol in the presence of an acid catalyst. The reaction typically requires heating and can be carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain consistent reaction conditions and high yields. The use of polymer-supported catalysts can enhance the efficiency of the reaction and reduce the need for extensive purification steps .

Chemical Reactions Analysis

Types of Reactions: Z-D-Tyrosine methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Z-D-Tyrosine methyl ester is widely used in peptide synthesis due to its stability and reactivity. It serves as a building block for the synthesis of various peptides and proteins .

Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein modifications. It is also employed in the development of enzyme inhibitors .

Medicine: Its stability and reactivity make it a valuable tool in medicinal chemistry .

Industry: In industrial applications, this compound is used in the production of pharmaceuticals and fine chemicals. Its role in peptide synthesis makes it an essential component in the manufacturing of therapeutic peptides .

Comparison with Similar Compounds

Uniqueness: Z-D-Tyrosine methyl ester is unique due to its specific ester group and the presence of a protecting group on the amino acid. This makes it particularly useful in peptide synthesis, where protecting groups are essential for selective reactions .

Properties

IUPAC Name

methyl (2R)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO5/c1-23-17(21)16(11-13-7-9-15(20)10-8-13)19-18(22)24-12-14-5-3-2-4-6-14/h2-10,16,20H,11-12H2,1H3,(H,19,22)/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLLMDHBKALJDBW-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10467786
Record name Z-D-Tyrosine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10467786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124456-04-8
Record name Z-D-Tyrosine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10467786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Thionyl chloride (4.6 mL, 63.33 mmol, 2 eq) was added dropwise to dry MeOH (65 mL) at 0° C. and stirred for 5 min. Tyrosine (5.70 g, 31.5 mmol, 1 eq) was then added and the reaction vessel was fitted with a drying tube filled with drierite and slowly allowed to come to room temperature over 21 h. The solvent was then evaporated and crude product dried over high vacuum for 8 h. The crude product was then dissolved in a 1:1 mixture of acetone (63 mL) and a 7% solution of Na2CO3 in water (63 mL). Benzyl chloroformate (4.7 mL, 34.7 mmol, 1.2 eq) was then added dropwise and the reaction was stirred for 3 h at room temperature. Ethyl acetate was then added (300 mL), and the organic layer was washed with water (100 mL), brine (100 mL) and dried over Na2SO4. The solvent was evaporated to give 10 as a viscous yellow oil (10.37 g). The product was used in the next step without purification.
Quantity
4.6 mL
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reactant
Reaction Step One
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Quantity
65 mL
Type
solvent
Reaction Step One
Quantity
5.7 g
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
4.7 mL
Type
reactant
Reaction Step Four
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0 (± 1) mol
Type
reactant
Reaction Step Five
Name

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